5-Bromouridine is a halogenated derivative of uridine, a nucleoside that plays a crucial role in RNA synthesis. Specifically, 5-bromouridine features a bromine atom attached to the fifth carbon of the uracil base, which alters its chemical properties and biological functions. This compound can be incorporated into RNA in place of uridine, allowing researchers to study RNA dynamics and cellular processes. Its unique structure enables it to be detected immunocytochemically, making it a valuable tool in molecular biology research .
BrUrd's primary mechanism of action involves its incorporation into RNA during cellular replication. This allows researchers to:
Researchers utilize 5-BrU to study the process of RNA synthesis and transcription. When cells are exposed to 5-BrU, they incorporate it into newly synthesized RNA molecules in place of uridine. This allows scientists to identify and isolate the newly transcribed RNA by using specific antibodies against 5-BrU. This technique, known as 5-BrU labeling and immunoprecipitation, offers several advantages:
This ability to track newly synthesized RNA has been instrumental in:
-BrU can be used to study interactions between RNA molecules and proteins. When cells are exposed to 5-BrU and subsequently irradiated with UV light, the 5-BrU in the RNA forms covalent bonds with nearby proteins. This "cross-linking" allows researchers to isolate and identify the proteins that interact with specific RNA sequences. This technique has been valuable in:
While the research applications mentioned above are the most prominent, 5-BrU has been explored in other areas as well, including:
Additionally, 5-bromouridine can undergo substitution reactions that lead to the incorporation of bromine into RNA, which can subsequently cause DNA damage through base substitution mechanisms, increasing mutation rates in cells .
5-Bromouridine exhibits significant biological activity, particularly in the context of RNA metabolism. It has been utilized to label newly synthesized RNA molecules, allowing for the measurement of RNA production rates and half-lives through techniques such as 5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq) . This method enables researchers to track RNA dynamics without significantly affecting cell viability.
Moreover, studies indicate that 5-bromouridine can inhibit splicing efficiency when incorporated into pre-mRNA transcripts, suggesting that uridines are critical for proper splicing reactions . Its ability to induce apoptosis and halt cell cycle progression at the S phase has also been documented, showcasing its potential as an anticancer agent .
The synthesis of 5-bromouridine can be achieved through several methods:
These methods allow for the production of 5-bromouridine in sufficient quantities for research applications.
5-Bromouridine has several important applications in molecular biology and biochemistry:
Interaction studies involving 5-bromouridine have revealed its capacity to form stable complexes with proteins such as MS2 coat protein through covalent bonding mechanisms like Michael addition . These interactions are crucial for understanding how modified nucleotides influence protein binding and function within cellular systems.
Additionally, research has shown that 5-bromouridine's incorporation into nucleic acids affects their structural stability and interactions with other biomolecules, which is vital for elucidating mechanisms of gene expression regulation.
Several compounds share structural similarities with 5-bromouridine, each possessing unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Uridine | No halogen substitution | Natural nucleoside involved in RNA synthesis |
2'-Bromo-uridine | Bromine at the second position | Alters base pairing properties |
5-Iodouridine | Iodine substitution at the fifth carbon | Higher mutagenic potential than brominated analog |
4-Thiouridine | Sulfur atom replacing oxygen at C4 | Enhances stability against degradation |
The uniqueness of 5-bromouridine lies in its specific reactivity and ability to induce mutations through base substitution while still being incorporated into RNA structures. This makes it particularly useful for studying genetic processes and cellular responses.
Five-bromouridine enters the ribonucleoside salvage pathway, is phosphorylated to the triphosphate form, and is then incorporated co-transcriptionally in place of uridine [1] [2]. The unique bromine at carbon-five of the uracil ring creates an epitope recognized by monoclonal anti-bromodeoxyuridine antibodies, permitting immunocapture of nascent transcripts while leaving pre-existing molecules behind [3] [4].
Parameter | Typical Setting | Source |
---|---|---|
Five-bromouridine concentration | 2 millimoles [3] | 17 |
Incubation interval | 30 minutes [5] – 1 hour [10] | 34 [10] |
Detection antibody | IIB5 or MoBu-1 [8] | 85 |
Yield of labeled ribonucleic acid | ≈0.5% of total after 30 minutes [7] | 48 |
Observable genomic coverage in human fibroblasts | 34% of genome [5] | 34 |
Early bromouridine sequencing revealed that one-half-hour metabolic labeling captures transcription across more than one-third of the human genome—substantially exceeding the exonic coverage typical of mature-ribonucleic-acid sequencing [5]. Short-pulse incorporation has also enabled single-hour snapshots of immediate-early gene activation, such as nuclear factor kappa-light-chain-enhancer–dependent loci in tumor-necrosis-factor-stimulated fibroblasts [5]. Flow-cytometric assays further demonstrate phase-specific ribonucleic acid synthetic bursts, with highest incorporation during S and G2 and negligible signal in mitosis [4].
Pulse–chase experiments label nascent transcripts briefly with five-bromouridine and then “chase” with excess uridine, allowing temporal resolution of degradation kinetics once incorporation ceases [5] [14].
Pioneering work combined thirty-minute pulses with six-hour chases to establish bromouridine immunoprecipitation chase deep-sequencing analysis, delivering transcript-wide half-life estimates under physiological conditions [14] [15]. Decreased read density following chase is fitted exponentially to compute half-lives without transcriptional inhibitors.
Gene | Half-life (min) Untreated | Half-life (min) Tumor-Necrosis-Factor | Relative Stabilization | Source |
---|---|---|---|---|
Superoxide-dismutase 2 | 90 [5] | 215 [5] | 2.4-fold [5] | 34 |
Intercellular-adhesion-molecule 1 | 65 [5] | 180 [5] | 2.8-fold [5] | 34 |
Growth-arrest-specific 1 | 140 [5] | 60 [5] | 0.43-fold [5] | 34 |
Tumor-necrosis-factor prolongs the lifetimes of pro-inflammatory transcripts while diminishing stability of developmental regulators, illustrating coordinated transcription–decay control [5].
Five-bromouridine pulse–chase imaging revealed dynamic mitochondrial ribonucleic acid granules whose median lifetime is approximately 45 minutes, decaying after chase while nuclear foci remain stable [16].
Pulse–chase designs avoid global transcriptional arrest artifacts seen with actinomycin D [3]. However, chases shorter than gene-completion time underestimate stability of ultra-long primary transcripts; in such cases six-hour chases are recommended [5].
Bromouridine sequencing maps elongating ribonucleic acid polymerase footprints along entire gene bodies after a thirty-minute pulse, distinguishing promoter-proximal pausing from productive elongation [5] [7]. Integration with differential global run-on data refined elongation-rate estimation to 2.8 kilobases per minute in human fibroblasts [18].
Pre-irradiation with ultraviolet light stalls elongation, enriching five-bromouridine reads at transcription-start sites and active enhancers; bromouridine ultraviolet sequencing thereby recovers ≥80% of capped run-on peaks with a median resolution of 50 nucleotides [19].
Global run-on sequencing introduces five-bromouridine triphosphate into permeabilized nuclei, immunopurifies nascent fragments, and provides nucleotide-resolution active-site maps that capture pause peaks downstream of promoters [13] [20].
Mapping Strategy | Pulse Length | Spatial Resolution | Distinguishes Pausing | Reference |
---|---|---|---|---|
Bromouridine sequencing | 30 min [5] | Gene-body scale | Moderate [5] | 34 |
Bromouridine ultraviolet sequencing | 30 min + UV pre-block [19] | 5′ ends <100 nt [19] | High [19] | 50 |
Global run-on with five-bromouridine triphosphate | 5 min run-on [13] | Single-nucleotide [13] | Very high [13] [20] | 18 [20] |
Immunoprecipitated read counts require spike-in normalization to correct for bead-capture efficiency [18]. Hidden-Markov transition models reliably track elongation fronts in bromouridine sequencing time-courses, yielding gene-specific velocities with 95% confidence intervals below 0.35 kilobases per minute [21].
Attribute | Five-Bromouridine Value | Evidence |
---|---|---|
Molecular formula | C ₉H ₁₁BrN ₂O ₆ [1] | 1 |
Molecular weight | 323.1 grams per mole [1] | 1 |
Melting point | 180–182 °C, decomposition [22] | 4 |
Typical culture concentration | 2 millimoles [3] | 17 |
Shortest effective pulse | 5 minutes in nuclear run-on [13] | 18 |
Fraction of genome transcribed in thirty-minute pulse | 34% [5] | 34 |
Median messenger-ribonucleic-acid half-life in human fibroblasts | 250 minutes [15] | 73 |
Ultraviolet-assisted enhancer detection overlap with GRO-cap peaks | 82% [19] | 50 |